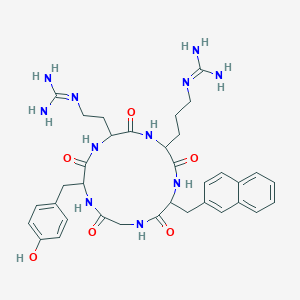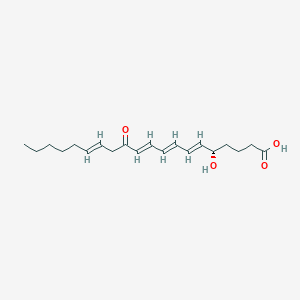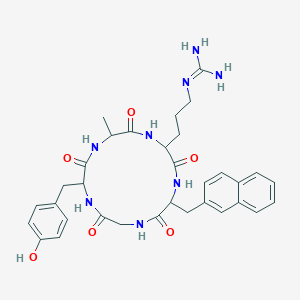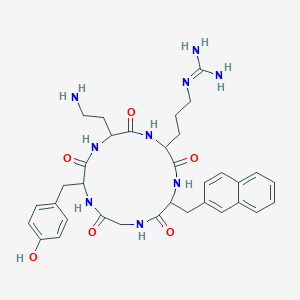
cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a cyclic peptide composed of five amino acids: naphthylalanine, glycine, D-tyrosine, lysine, and arginine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, naphthylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.
Industrial Production Methods
Industrial production of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for adding alkyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the peptide.
科学研究应用
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its stability and bioactivity.
Biochemistry: Used as a model compound to study peptide interactions and folding.
Drug Delivery: Its cyclic structure makes it a candidate for drug delivery systems, enhancing stability and bioavailability.
Industrial Applications: Potential use in the development of new materials and biotechnological applications.
作用机制
The mechanism of action of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and modifications of the peptide.
相似化合物的比较
Similar Compounds
Cyclo(-Gly-D-Tyr-Lys-Arg-): Lacks the naphthylalanine residue, which may affect its binding properties and stability.
Cyclo(-Nal-Gly-Tyr-Lys-Arg-): Contains L-tyrosine instead of D-tyrosine, potentially altering its biological activity.
Uniqueness
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is unique due to the presence of naphthylalanine and D-tyrosine, which confer specific structural and functional properties. These modifications can enhance its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various applications.
属性
分子式 |
C36H47N9O6 |
|---|---|
分子量 |
701.8 g/mol |
IUPAC 名称 |
2-[3-[14-(4-aminobutyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C36H47N9O6/c37-16-4-3-8-27-33(49)43-28(9-5-17-40-36(38)39)34(50)45-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(48)41-21-31(47)42-30(35(51)44-27)19-22-11-14-26(46)15-12-22/h1-2,6-7,10-15,18,27-30,46H,3-5,8-9,16-17,19-21,37H2,(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,45,50)(H4,38,39,40) |
InChI 键 |
KHAJTASUXODXRA-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN)CC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



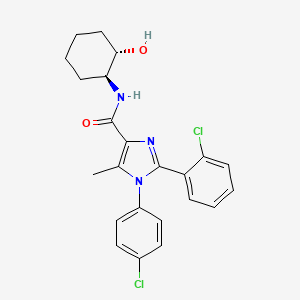
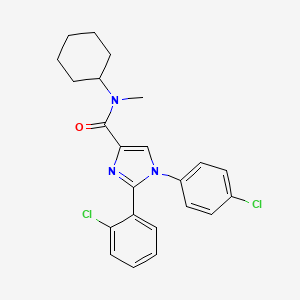
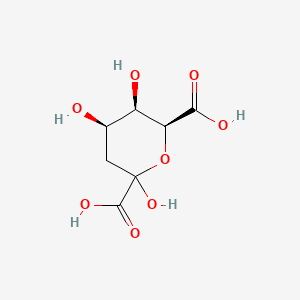
![(1S,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10795162.png)



